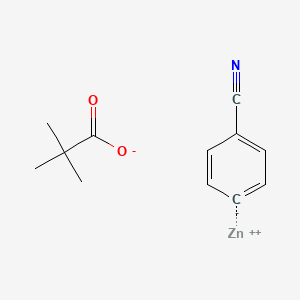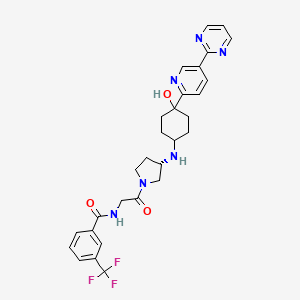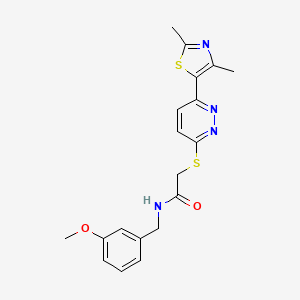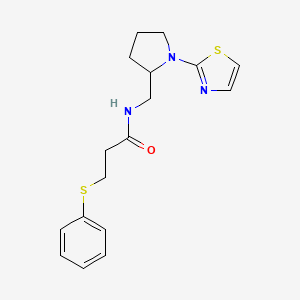
Zinc;benzonitrile;2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;benzonitrile;2,2-dimethylpropanoate: is an organometallic compound that combines zinc with benzonitrile and 2,2-dimethylpropanoate. It is a colorless to light-yellow liquid with a molecular weight of 315.01 g/mol. The compound has unique properties due to the presence of both the zinc and cyanophenyl groups, making it useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc;benzonitrile;2,2-dimethylpropanoate typically involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies. One common method involves the use of a ternary system of zinc oxide, zinc chloride, and N,N-diisopropylethylamine (DIEA) for selective O-benzylation of 2-oxo-1,2-dihydropyridines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents such as ethanol, methanol, and tetrahydrofuran is common in the industrial synthesis process.
化学反応の分析
Types of Reactions: Zinc;benzonitrile;2,2-dimethylpropanoate undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in these reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include benzyl halides, substituted 2-oxo-1,2-dihydropyridines, and strong bases such as N,N-diisopropylethylamine . The reactions are typically carried out under mild conditions to ensure selectivity and high yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective O-benzylation of 2-oxo-1,2-dihydropyridines can yield various O-benzyl products .
科学的研究の応用
Zinc;benzonitrile;2,2-dimethylpropanoate has several applications in scientific research. It is used in the synthesis of natural products and biologically active molecules . The compound’s unique properties make it useful in the protection of functional groups and the development of new synthetic methodologies .
作用機序
The mechanism of action of Zinc;benzonitrile;2,2-dimethylpropanoate involves its interaction with molecular targets through the zinc ion and cyanophenyl group. The zinc ion has a strong affinity for carbon and nitrogen atoms, facilitating various chemical reactions. The cyanophenyl group can participate in nucleophilic substitution and addition reactions, contributing to the compound’s reactivity.
類似化合物との比較
- (4-Cyanophenyl)zinc acetate
- (4-Cyanophenyl)zinc trimethylacetate
- Zinc pivalate (4-Cyanophenyl)-sodium salt
Uniqueness: Zinc;benzonitrile;2,2-dimethylpropanoate is unique due to its combination of zinc, benzonitrile, and 2,2-dimethylpropanoate. This combination imparts unique chemical properties, making it useful in various synthetic and research applications.
特性
IUPAC Name |
zinc;benzonitrile;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWSETUGBRQTNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)



![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2582946.png)
![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)
